![molecular formula C13H15N5O B2846654 N-(1-cyanopropyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide CAS No. 1355704-02-7](/img/structure/B2846654.png)
N-(1-cyanopropyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide, commonly known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPMA is a small molecule that belongs to the class of amides and has a molecular weight of 308.36 g/mol.
Mécanisme D'action
The exact mechanism of action of CPMA is still under investigation. However, it has been proposed that CPMA acts by inhibiting certain enzymes or proteins that are involved in the pathogenesis of various diseases. For example, CPMA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
CPMA has been shown to have various biochemical and physiological effects, depending on the target protein or enzyme. For example, CPMA has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. CPMA has also been shown to inhibit the replication of viruses, such as HIV and hepatitis C virus, by targeting viral enzymes. In addition, CPMA has been shown to improve cognitive function in animal models of Alzheimer's disease by increasing acetylcholine levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
CPMA has several advantages for lab experiments, including its small size, high purity, and ease of synthesis. CPMA can also be easily modified to introduce additional functional groups, which can improve its activity or selectivity. However, CPMA has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to obtain reliable results.
Orientations Futures
There are several future directions for research on CPMA. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer, viral infections, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, including its interactions with target proteins or enzymes. Furthermore, CPMA can be used as a building block to synthesize novel materials with unique properties, such as conducting polymers or fluorescent probes. Overall, CPMA has significant potential for various applications in science and technology, and further research is needed to fully explore its properties and potential.
Méthodes De Synthèse
CPMA can be synthesized using a simple one-pot reaction between 2-cyanopyridine-5-carbaldehyde and N-(1-cyanopropyl)acetamide in the presence of a base such as triethylamine. The reaction proceeds through an imine intermediate, which is reduced to the desired product using sodium borohydride. The yield of CPMA can be improved by optimizing the reaction conditions, such as the molar ratio of reactants, temperature, and reaction time.
Applications De Recherche Scientifique
CPMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CPMA has been shown to exhibit anticancer, antiviral, and antibacterial activities. CPMA has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In biochemistry, CPMA has been used as a probe to study protein-ligand interactions and enzyme kinetics. In materials science, CPMA has been used as a building block to synthesize novel materials with unique properties.
Propriétés
IUPAC Name |
N-(1-cyanopropyl)-2-[(5-cyanopyridin-2-yl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-3-11(7-15)17-13(19)9-18(2)12-5-4-10(6-14)8-16-12/h4-5,8,11H,3,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPXVLKSMKLIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CN(C)C1=NC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2846571.png)
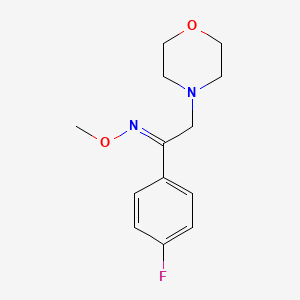
![4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2846574.png)

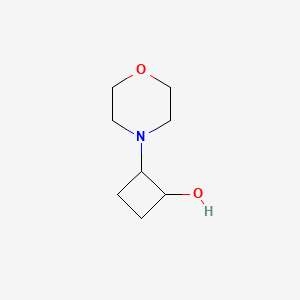

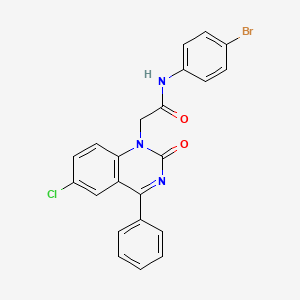
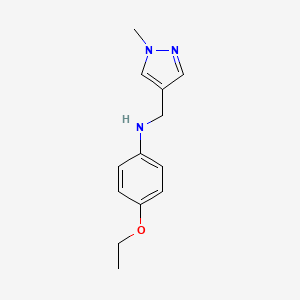
![N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2846586.png)
![1-(4-Chlorophenyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B2846587.png)
![(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2846589.png)
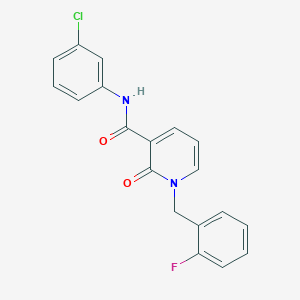
![N-[(1R,2S,3R)-3-Ethoxy-2-methylsulfanylcyclobutyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2846591.png)
![N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2846592.png)